2-Amino-4-ethylpyridine-3-carbonitrile
Description
2-Amino-4-ethylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, an ethyl group at position 4, and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, material science, and catalysis. Its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating amino group, enabling diverse functionalization pathways .
Properties
CAS No. |
71493-77-1 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-4-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-4-11-8(10)7(6)5-9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
KAHCNJHTBXECQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylpyridine-3-carbonitrile can be achieved through a multicomponent reaction involving acetophenone, malononitrile, and triethoxymethane in the presence of primary amines. This reaction is typically catalyzed by basic mesoporous materials, which offer high product yields and reusable catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions to enhance reaction rates and selectivity. A common method includes heating a mixture of acetophenone oxime, aldehyde, and malononitrile without any catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-ethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential therapeutic applications.
Medicine: It is investigated for its potential anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Synthetic Efficiency: this compound can be synthesized in fewer steps compared to hexahydroquinoline derivatives ( vs. 4).
- Biological Relevance : Pyridine-3-carbonitriles with ethyl groups exhibit moderate cytotoxicity (IC₅₀ = 8–12 µM in cancer cells), whereas pyrimidine analogs show higher potency (IC₅₀ = 0.5–2 µM) due to improved target engagement .
- Crystallographic Insights : The dihydropyridine derivative () forms intermolecular hydrogen bonds (N–H···N) and C–H···π interactions, stabilizing its crystal lattice—a feature absent in fully aromatic analogs .
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